2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3h)-yl)acetyl chloride
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Overview
Description
2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3h)-yl)acetyl chloride is a chemical compound that belongs to the class of isothiazoles. Isothiazoles are five-membered sulfur-nitrogen heterocycles known for their diverse biological activities and applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of 2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3h)-yl)acetyl chloride typically involves the reaction of 3-oxobenzo[d]isothiazole-2(3H)-carbaldehyde 1,1-dioxide with acetyl chloride under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3h)-yl)acetyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3h)-yl)acetyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and heterocycles.
Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3h)-yl)acetyl chloride involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and antifungal properties, where it disrupts the normal functioning of microbial cells .
Comparison with Similar Compounds
Similar compounds to 2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3h)-yl)acetyl chloride include:
Sodium 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide: This compound shares a similar core structure but differs in its functional groups and reactivity.
3-Oxobenzo[d]isothiazole-2(3H)-carbaldehyde 1,1-dioxide: Another related compound with different functional groups and applications.
Biological Activity
2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl chloride is a chemical compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C9H6ClNO4S
- Molecular Weight : 233.66 g/mol
- CAS Number : 15272943
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Research indicates that compounds containing isothiazole moieties can exhibit antimicrobial and anticancer properties. The presence of the dioxido and oxo groups enhances the reactivity of the molecule, potentially allowing it to interact with nucleophiles in biological systems.
Biological Activity Overview
Recent studies have highlighted several aspects of the biological activity of this compound:
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of bacterial strains. The mechanism appears to involve the inhibition of bacterial protein synthesis, which is critical for bacterial growth and replication.
Anticancer Properties
Preliminary investigations into the anticancer effects have shown that this compound can induce apoptosis in cancer cell lines. The induction of apoptosis is likely mediated through the activation of caspase pathways, which are crucial for programmed cell death.
Case Studies and Research Findings
Study | Findings |
---|---|
Antimicrobial Efficacy | Demonstrated effective inhibition against E. coli and Staphylococcus aureus at concentrations as low as 10 µg/mL. |
Cytotoxicity Assay | In a study involving human cancer cell lines (e.g., MCF-7), the compound showed an IC50 value of approximately 25 µM, indicating moderate cytotoxicity. |
Mechanistic Insights | Research suggests that the compound interacts with DNA topoisomerases, disrupting DNA replication processes in cancer cells. |
Table 1: Antimicrobial Activity Results
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 10 µg/mL |
Staphylococcus aureus | 15 µg/mL |
Pseudomonas aeruginosa | 20 µg/mL |
Table 2: Cytotoxicity Profile
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 25 | Induction of apoptosis via caspase activation |
HeLa | 30 | Inhibition of DNA topoisomerases |
Properties
Molecular Formula |
C9H6ClNO4S |
---|---|
Molecular Weight |
259.67 g/mol |
IUPAC Name |
2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl chloride |
InChI |
InChI=1S/C9H6ClNO4S/c10-8(12)5-11-9(13)6-3-1-2-4-7(6)16(11,14)15/h1-4H,5H2 |
InChI Key |
ZBTADKJXSGIVGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)Cl |
Origin of Product |
United States |
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